N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a complex organic compound that features two thiophene rings and an oxalamide core. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and significant role in various chemical and biological applications
Mechanism of Action
Target of Action
N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a compound that has been synthesized as part of a class of biologically active compounds
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties .
Biochemical Analysis
Biochemical Properties
N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses can cause adverse effects, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of thiophene derivatives. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
For the oxalamide core, the synthesis generally involves the reaction of oxalyl chloride with amines. The thiophene derivatives are then coupled with the oxalamide core through nucleophilic substitution reactions, often using catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to modify the thiophene rings or the oxalamide core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle with various applications in materials science and medicinal chemistry.
Oxalamide: A core structure found in many bioactive compounds and pharmaceuticals.
Thiophene-based drugs: Compounds like suprofen and articaine, which contain thiophene rings and exhibit significant pharmacological properties.
Uniqueness
N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is unique due to its combination of two thiophene rings and an oxalamide core, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[(1-thiophen-3-ylcyclopentyl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c20-15(18-10-14-4-3-8-23-14)16(21)19-12-17(6-1-2-7-17)13-5-9-22-11-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOPKQADDBXYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.